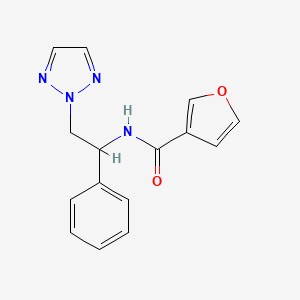

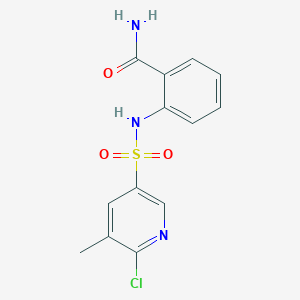

![molecular formula C20H18N4OS B2736409 4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897466-37-4](/img/structure/B2736409.png)

4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile” is a chemical compound extensively used in scientific research for its diverse applications. It’s part of a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones .

Synthesis Analysis

The synthesis of this compound involves a highly accelerated N-formylation of N-isopropylpiperazine using a mild heterogeneous catalyst, sulfated tungstate . The formylated piperazine moiety is then condensed with substituted 2-aminobenzothiazoles to form corresponding Schiff base intermediates .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analysis and use of spectroscopic data (FTIR and 1H NMR) . The compound’s structure includes a piperazine ring, a benzothiazole ring, and a thiazolidinone ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-formylation, heterocyclization, and treatment with thioglycolic acid . The formylated piperazine moiety is condensed with substituted 2-aminobenzothiazoles to form Schiff base intermediates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using FTIR, 1H NMR, and 13C NMR spectroscopy . The compound has a melting point of 189–191 °C .Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

Antimicrobial Potential : Compounds structurally related to "4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, a study on new urea and thiourea derivatives of piperazine doped with Febuxostat revealed significant antimicrobial activities, suggesting a potential avenue for the development of new antimicrobial agents (R. C. Krishna Reddy et al., 2013).

Antiviral Properties : The same study also highlighted promising antiviral activities against the Tobacco mosaic virus (TMV), indicating the potential for these compounds to contribute to antiviral research and development (R. C. Krishna Reddy et al., 2013).

Synthesis and Biological Activities

Novel Syntheses : Research into the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine, including their biological activities, underscores the versatility of piperazine-based compounds in generating new chemical entities with potential biological applications (Z. Xia, 2015).

Biological Activity Evaluations : Studies on the synthesis and biological activities of compounds containing the piperazine moiety, such as those evaluating antimicrobial and antiviral effects, highlight the broad utility of these compounds in pharmaceutical research and development (P. Mhaske et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-2-7-17-18(12-14)26-20(22-17)24-10-8-23(9-11-24)19(25)16-5-3-15(13-21)4-6-16/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOLXEZJXKWJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

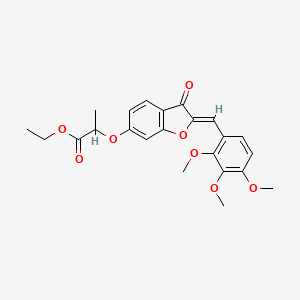

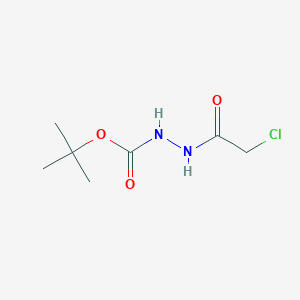

![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)

![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)

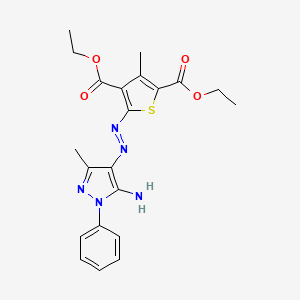

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2736341.png)

![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)

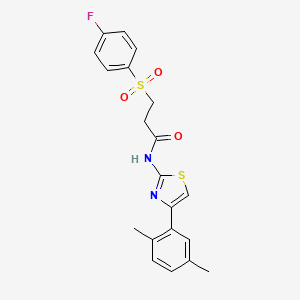

![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)